4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
4-Methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at position 4 and a methyl group at position 2 on the benzene ring. The sulfonamide moiety is linked to a tetrahydrobenzo[f][1,4]oxazepin-5-one core, a seven-membered heterocycle containing oxygen and nitrogen.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12-10-14(24-3)5-7-17(12)26(22,23)19-13-4-6-16-15(11-13)18(21)20(2)8-9-25-16/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGEWUOIQCGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule with potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), enzyme inhibition assays, and antibacterial properties.
Chemical Structure and Properties
The molecular formula of the compound is . It features a sulfonamide moiety which is often associated with significant pharmacological properties. The presence of the benzo-fused oxazepine ring contributes to its structural complexity and potential biological interactions.
Biological Activity Overview
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Antibacterial Activity
- The compound has been evaluated for its antibacterial properties against several bacterial strains. Preliminary studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .
- Table 1: Antibacterial Activity of the Compound
Bacterial Strain Activity Level Salmonella typhi Moderate to Strong Bacillus subtilis Moderate to Strong Escherichia coli Weak Staphylococcus aureus Weak
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Enzyme Inhibition
- The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. Inhibitory activity was quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
- Table 2: Enzyme Inhibition Potency
Enzyme IC50 Value (µM) Acetylcholinesterase (AChE) 6.28±0.003 Urease 1.13±0.003
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Mechanism of Action
- The mechanism by which this compound exerts its antibacterial and enzyme inhibitory effects may involve binding interactions with specific amino acid residues in the active sites of target enzymes or bacterial proteins. Molecular docking studies have provided insights into these interactions, suggesting that the sulfonamide group plays a critical role in binding affinity .
Case Studies
In a study focused on the synthesis of related sulfonamide compounds, researchers found that modifications to the benzene ring and sulfonamide moiety significantly impacted both antibacterial and enzyme inhibitory activities. Compounds with electron-withdrawing groups on the benzene ring showed enhanced potency against AChE and urease .
Another study highlighted the importance of the oxazepine structure in enhancing bioactivity. Compounds containing this moiety demonstrated improved selectivity towards bacterial enzymes compared to traditional sulfonamides .
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : Features a tetrahydrobenzo[f][1,4]oxazepin-5-one core, which introduces a fused bicyclic system with oxygen and nitrogen atoms. This structure may confer rigidity and influence binding affinity in biological systems.
- Analogous Compounds (e.g., [7–9] from ) : Utilize 1,2,4-triazole-3-thione cores. These triazole derivatives exhibit tautomerism between thiol and thione forms, but spectral data confirm stabilization in the thione tautomer due to absence of νS-H bands in IR spectra .
Substituent Effects
- Target Compound: Contains 4-methoxy and 2-methyl groups on the benzenesulfonamide ring.
- Analogous Compounds : Substituents vary widely, including halogens (X = H, Cl, Br) and fluorophenyl groups (e.g., 2,4-difluorophenyl in [4–15]). Halogens like Cl/Br increase molecular weight and lipophilicity, which may impact membrane permeability .
Physicochemical and Spectral Properties
Key differences in spectral profiles highlight structural variations (Table 1):
| Property | Target Compound | Triazole-Thiones [7–9] | Hydrazinecarbothioamides [4–6] |
|---|---|---|---|
| Core Structure | Tetrahydrobenzooxazepinone | 1,2,4-Triazole-3-thione | Hydrazinecarbothioamide |
| Key IR Bands | - C=O (oxazepinone): ~1680–1700 cm⁻¹† | - C=S: 1247–1255 cm⁻¹ - NH: 3278–3414 cm⁻¹ |
- C=O: 1663–1682 cm⁻¹ - C=S: 1243–1258 cm⁻¹ |
| Tautomerism | Not observed | Thione tautomer stabilized | N/A (single tautomer) |
| Substituent Diversity | Methoxy, methyl | Halogens (X = H, Cl, Br), fluorophenyl | Halogens (X = H, Cl, Br), fluorophenyl |
Spectral Analysis Insights
- IR Spectroscopy: The target compound’s oxazepinone C=O stretch (~1680–1700 cm⁻¹) would differ from triazole-thiones, which lack carbonyl bands but show C=S vibrations. Hydrazinecarbothioamides [4–6] display both C=O and C=S bands, confirming intermediate roles in synthesis .
- 1H-NMR: The tetrahydrobenzooxazepinone’s methyl and methoxy groups would produce distinct singlet peaks, whereas triazole-thiones [7–9] show aromatic proton splitting patterns from fluorophenyl groups .
Implications of Structural Differences
- Bioactivity Potential: The oxazepinone core may offer unique binding modes compared to triazole-thiones, which are known for metal-chelating properties via sulfur. Methoxy groups could enhance solubility relative to halogenated analogs.
- Stability: Thione tautomers in triazoles [7–9] resist oxidation, whereas the target compound’s oxazepinone ring may confer hydrolytic stability under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
